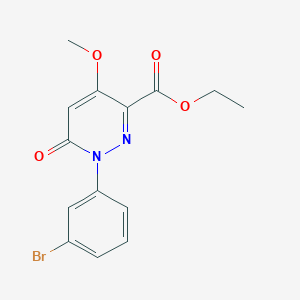![molecular formula C21H28N4O4S2 B2488843 N-[2-(diethylamino)ethyl]-N''-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanediamide CAS No. 898448-20-9](/img/structure/B2488843.png)
N-[2-(diethylamino)ethyl]-N''-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related quinoline derivatives involves multiple steps, including condensation reactions and specific treatments to introduce different substituents on the quinoline ring. For instance, Aleksandrov et al. (2020) detailed a method involving the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, followed by treatment with diphosphorus pentasulfide to afford the corresponding thioamide, which is then oxidized to obtain 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline derivatives through electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by various spectroscopic and crystallographic techniques. Xiang (2004) synthesized and crystallized a related compound, providing insights into its molecular geometry through X-ray diffraction analysis, highlighting the importance of the quinoline core structure in determining the overall molecular conformation (Xiang, 2004).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including electrophilic substitution, which allows for the functionalization of the quinoline ring. The study by Aleksandrov et al. (2020) demonstrates such reactions, leading to the formation of derivatives that are substituted exclusively at the thiophene ring's 5-position, indicating the reactivity of the compound's structure (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Wissenschaftliche Forschungsanwendungen
Chemosensing Applications
The development of chemosensors for monitoring specific ions in biological and aqueous environments is a significant application. For instance, a study described the synthesis of a chemosensor for Zn2+ ions, demonstrating its utility in living cells and water samples. This sensor showed remarkable fluorescence enhancement upon Zn2+ binding, making it suitable for practical monitoring applications (Park et al., 2015).
Antimicrobial Activity
Another critical application is in the realm of antimicrobial research. Compounds related to the chemical structure have been synthesized and tested for their antimicrobial properties. Notably, a series of new ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives exhibited significant antibacterial and antifungal activity, highlighting their potential as antimicrobial agents (Kategaonkar et al., 2010).
Optical Properties
The optical properties of related compounds have also been explored, with research demonstrating the synthesis of derivatives with moderate to high fluorescence quantum yields. These properties suggest potential applications in materials science, such as invisible ink dyes or luminescent markers for various applications (Bogza et al., 2018).
Synthesis of Complex Molecules
The compound's structural motifs have been utilized in synthesizing complex molecules with potential biological activity. For example, research into N1-(quinolin-4yl)ethane-1,2-diamine phenyl urea derivatives revealed compounds with promising anti-inflammatory and antimicrobial activities, showcasing the chemical framework's versatility in drug discovery (Keche et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S2/c1-3-24(4-2)13-11-22-20(26)21(27)23-17-10-9-16-7-5-12-25(18(16)15-17)31(28,29)19-8-6-14-30-19/h6,8-10,14-15H,3-5,7,11-13H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZSGYYATYZSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylamino)ethyl]-N''-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2488760.png)

![2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2488764.png)

![3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488766.png)

![Ethyl 5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488768.png)

![N-([2,3'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2488770.png)
![N-(3-methylisoxazol-5-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2488772.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2488778.png)


